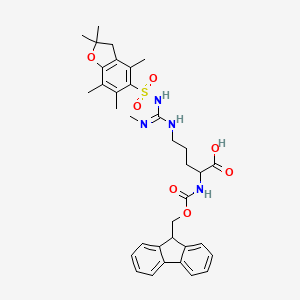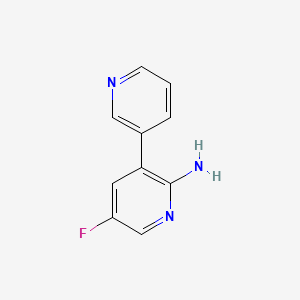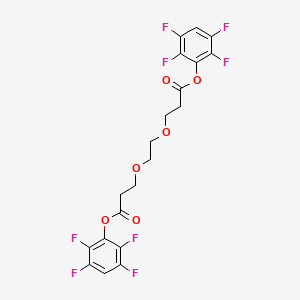
Tfp-peg2-tfp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl (TFP-PEG2-TFP) is a compound widely used in various scientific research fields. It is a bifunctional polyethylene glycol (PEG) derivative with tetrafluorophenyl (TFP) ester groups at both ends. The molecular formula of this compound is C20F8H14O6, and it has a molecular weight of 502.309 . This compound is known for its high purity (≥95%) and is typically stored at -5°C to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TFP-PEG2-TFP is synthesized through a series of chemical reactions involving the activation of PEG with TFP esters. The process typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated with TFP esters to form TFP-PEG.
Coupling Reaction: The activated TFP-PEG is then reacted with another TFP ester to form this compound.
The reaction conditions for these steps usually involve mild temperatures and specific pH ranges to ensure the stability of the TFP esters. Common solvents used in these reactions include methylene chloride, dimethyl sulfoxide (DMSO), and acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The compound is then purified through techniques such as chromatography and crystallization to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
TFP-PEG2-TFP undergoes various chemical reactions, including:
Nucleophilic Substitution: The TFP ester groups readily react with nucleophiles such as amines to form stable amide bonds.
Hydrolysis: TFP esters can hydrolyze in the presence of water, leading to the formation of PEG derivatives with carboxylic acid groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used.
Hydrolysis: This reaction occurs under aqueous conditions, often at neutral or slightly basic pH.
Major Products Formed
Amide Bonds: Formed through nucleophilic substitution with amines.
Carboxylic Acid Derivatives: Formed through hydrolysis of TFP esters.
Aplicaciones Científicas De Investigación
TFP-PEG2-TFP has a wide range of applications in scientific research, including:
Medical Research: Used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Nanotechnology: Employed in the synthesis of nanoparticles and nanomaterials for various applications.
New Materials Research: Utilized in the development of advanced materials with specific properties.
Cell Culture: Applied in the modification of surfaces to improve cell adhesion and growth.
Ligand and Polypeptide Synthesis: Supports the synthesis of ligands and polypeptides by providing a stable and reactive linker.
Mecanismo De Acción
The mechanism of action of TFP-PEG2-TFP primarily involves its ability to form stable amide bonds with amines. The TFP ester groups react with primary and secondary amines, leading to the formation of amide bonds. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the TFP ester, resulting in the release of tetrafluorophenol and the formation of the amide bond .
Comparación Con Compuestos Similares
TFP-PEG2-TFP can be compared with other similar compounds, such as:
MAL-dPEG12-TFP Ester: This compound also contains TFP ester groups but has a longer PEG spacer (49 atoms) and is used for similar applications, including crosslinking and bioconjugation.
Bis-PEG2-TFP Ester: Another similar compound with TFP ester groups at both ends, used in medical research, drug release, and nanotechnology.
This compound is unique due to its specific PEG spacer length and the presence of TFP ester groups, which provide high reactivity and stability in various applications.
Propiedades
Fórmula molecular |
C20H14F8O6 |
|---|---|
Peso molecular |
502.3 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]propanoate |
InChI |
InChI=1S/C20H14F8O6/c21-9-7-10(22)16(26)19(15(9)25)33-13(29)1-3-31-5-6-32-4-2-14(30)34-20-17(27)11(23)8-12(24)18(20)28/h7-8H,1-6H2 |
Clave InChI |
NMYJSPXIYJLCTH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


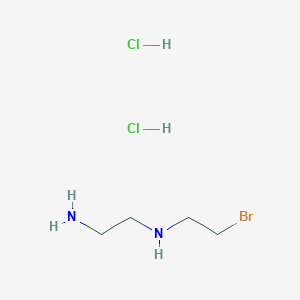
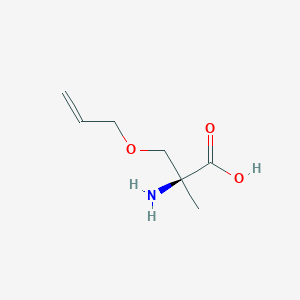


![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12831152.png)



